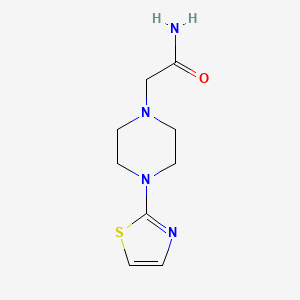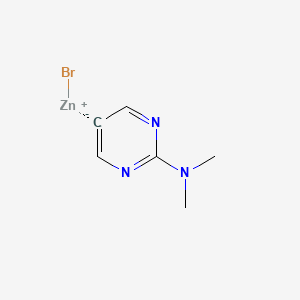
PerfluorohexylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PerfluorohexylZinc bromide is an organofluorine compound that contains a perfluorohexyl group bonded to a zinc atom, which is further bonded to a bromine atom
Métodos De Preparación
PerfluorohexylZinc bromide can be synthesized through the reaction of perfluorohexyl bromide with zinc. The reaction typically involves the activation of zinc using a silylating agent such as trimethylsilyl chloride in a solvent like dimethylformamide (DMF) or sulfolane. The presence of catalytic amounts of copper can facilitate the reaction at room temperature .
Análisis De Reacciones Químicas
PerfluorohexylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with silylating agents to form fluoroalkylsilane derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, particularly in the presence of transition metal catalysts.
Common reagents used in these reactions include silyl carboxylates, silyl sulfonates, and various transition metal catalysts. Major products formed from these reactions include fluoroalkylsilane derivatives and other organofluorine compounds .
Aplicaciones Científicas De Investigación
PerfluorohexylZinc bromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of fluoroalkylsilane derivatives, which are valuable intermediates in organic synthesis.
Biology and Medicine: While specific applications in biology and medicine are less documented, similar perfluorinated compounds are known for their use in oxygen carriers and other biomedical applications.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring the unique properties of perfluorinated groups.
Mecanismo De Acción
The mechanism by which PerfluorohexylZinc bromide exerts its effects involves the interaction of the perfluorohexyl group with various molecular targets. The zinc atom acts as a coordination center, facilitating reactions with other molecules. The exact pathways and molecular targets can vary depending on the specific reaction and conditions used .
Comparación Con Compuestos Similares
PerfluorohexylZinc bromide can be compared with other similar compounds such as:
Perfluorohexyl iodide: Similar in structure but contains an iodine atom instead of zinc and bromine.
Perfluorohexyl bromide: Contains only the perfluorohexyl group bonded to a bromine atom.
Fluoroalkylsilane derivatives: Compounds formed from the reaction of this compound with silylating agents.
The uniqueness of this compound lies in its ability to act as a versatile reagent in various chemical reactions, particularly those involving the formation of carbon-fluorine bonds .
Propiedades
Fórmula molecular |
C6BrF13Zn |
|---|---|
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane |
InChI |
InChI=1S/C6F13.BrH.Zn/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19;;/h;1H;/q-1;;+2/p-1 |
Clave InChI |
QAZQWXKJSMRMSH-UHFFFAOYSA-M |
SMILES canónico |
[C-](C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)






![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
